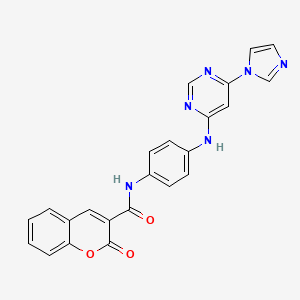
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide, commonly known as IQ-1, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. It is a small molecule that belongs to the class of quinoline derivatives and has been shown to exhibit a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Naphthylisoquinoline Alkaloids
Naphthylisoquinoline (NIQ) alkaloids, particularly those with an N,C-heterobiaryl axis, have shown remarkable bioactivities, including antiparasitic and antileukemic effects. These compounds, due to their unique structural features and biosynthetic origins, offer interesting stereochemical implications and potential therapeutic applications. The comprehensive review by Tajuddeen and Bringmann (2021) covers the isolation, structural elucidation, and biological activities of N,C-coupled NIQs, highlighting their significance in drug discovery and medicinal chemistry.
Isoquinoline Alkaloids and Their Derivatives
Research on novel natural isoquinoline alkaloids and their N-oxides has revealed a wide spectrum of biological activities, including antimicrobial, antibacterial, and antitumor effects. The review by Dembitsky, Gloriozova, & Poroikov (2015) emphasizes the potential of these compounds as leads for drug discovery. Their structural diversity and reported biological activities suggest that derivatives of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide may also possess similar therapeutic potentials.
Naphthoquinones as Therapeutic Agents
Naphthoquinones have been widely studied for their therapeutic properties, including anticancer activity. The synthesis and biological evaluation of various naphthoquinone derivatives have been a focus of research aimed at developing new anticancer agents. The work of Tandon & Kumar (2013) provides insight into the significant anticancer potential of naphthoquinone derivatives, suggesting that structurally related compounds, such as N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide, could be explored for similar activities.
Antioxidant Activity
The antioxidant properties of compounds are critical for their therapeutic applications, especially in mitigating oxidative stress-related diseases. The review by Munteanu & Apetrei (2021) discusses various methods used to determine antioxidant activity, highlighting the importance of these evaluations in understanding the therapeutic potential of chemical compounds, including naphthoquinones and isoquinolines.
Propriétés
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-16(2)24(28)26-14-6-9-18-15-19(12-13-22(18)26)25-23(27)21-11-5-8-17-7-3-4-10-20(17)21/h3-5,7-8,10-13,15-16H,6,9,14H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCBHHNHRHHQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




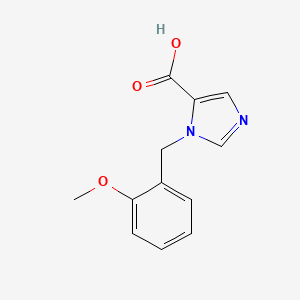
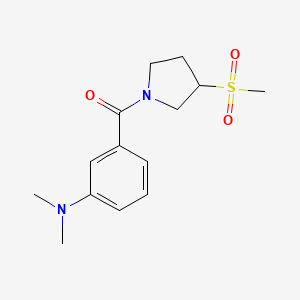
![6-(3-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2735461.png)
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl acetate](/img/structure/B2735462.png)
![2-[(2,4-Dichlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2735463.png)
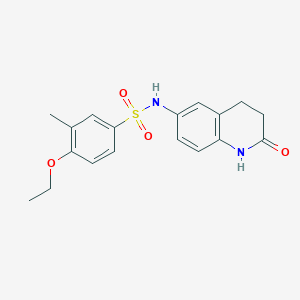
![6,7-Dihydro-4H-triazolo[5,1-c][1,4]thiazine-3-carboxylic acid](/img/structure/B2735466.png)
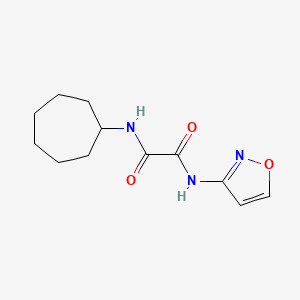
![2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2735469.png)
